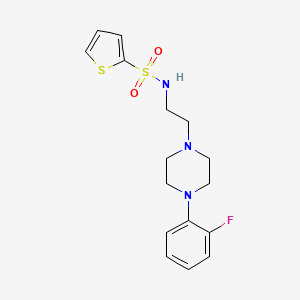

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a thiophene-2-sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorophenylpiperazine with an appropriate thiophene sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pain Modulation

Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can act as modulators of the P2X3 receptor, which plays a crucial role in pain pathways. Studies have shown that derivatives with piperazine components exhibit significant analgesic effects in animal models. For example:

- Case Study : A series of piperazine derivatives were evaluated for their analgesic properties in rodent models, demonstrating significant pain relief, thus supporting further investigation into this compound for its potential use in pain management.

Anticancer Activity

The anticancer potential of this compound has been examined through various in vitro studies. Compounds with similar structural characteristics have shown efficacy against several cancer cell lines. Notably:

- In Vitro Studies : Derivatives were tested against human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines using the MTT assay to determine cytotoxicity. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

- Case Study : In comparative studies, several derivatives were tested against HCT116 cells, revealing that those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that:

- The compound interacts favorably with proteins involved in cancer pathways and pain signaling.

- The presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity:

- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.

- Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.

Mécanisme D'action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the fluorophenyl group are crucial for binding to these targets, while the thiophene-2-sulfonamide moiety may enhance the compound’s stability and solubility. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: A saccharin derivative with a similar piperazine and fluorophenyl structure.

4-(2-fluorophenyl)piperazine derivatives: Compounds with similar pharmacological profiles and applications.

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.

Activité Biologique

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C16H20FN3O2S2 and a molecular weight of 369.5 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorinated phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20FN3O2S2 |

| Molecular Weight | 369.5 g/mol |

| CAS Number | 1049467-61-9 |

Synthesis

The synthesis of this compound involves multiple steps starting from saccharin derivatives. The key steps include the reaction of 1-(2-fluorophenyl)piperazine with saccharin derivatives in acetonitrile under reflux conditions. This process yields the desired compound after purification through column chromatography .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has shown significant cytotoxic effects against human breast cancer cells. The IC50 values reported for related piperazine derivatives suggest that modifications in the structure can enhance anticancer activity:

| Compound | IC50 (µM) against MCF-7 cells |

|---|---|

| Compound 5e | 18 |

| Olaparib | 57.3 |

The mechanism of action appears to involve the inhibition of PARP1 (Poly (ADP-ribose) polymerase), which is crucial for DNA repair processes. Compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by increasing the activity of caspases .

The biological mechanisms underlying the activity of this compound include:

- PARP Inhibition : The compound inhibits PARP1 activity, leading to impaired DNA repair and increased cell death in cancer cells.

- Induction of Apoptosis : It promotes apoptosis through activation of caspase pathways, which are critical for programmed cell death .

- Cell Viability Reduction : The compound has been shown to reduce cell viability significantly in various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of thiophene-based compounds and their derivatives:

- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives with thiophene rings exhibit enhanced DPP-4 inhibitory activity, suggesting potential applications in diabetes management alongside anticancer properties .

- Crystal Structure Analysis : The crystal structure analysis revealed insights into the conformation of the compound, which may influence its biological interactions and efficacy .

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S2/c17-14-4-1-2-5-15(14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-6-3-13-23-16/h1-6,13,18H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFJEUKKHAHODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.